molecular formula C46H51ClN4O7 B14910634 PD-1/PD-L1-IN-12

PD-1/PD-L1-IN-12

Katalognummer: B14910634
Molekulargewicht: 807.4 g/mol
InChI-Schlüssel: WDPVHZMWFPMLEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PD-1/PD-L1-IN-12 is a small-molecule inhibitor targeting the PD-1/PD-L1 immune checkpoint pathway, which plays a critical role in cancer immune evasion. The compound, identified by CAS number 1675203-84-5, has a molecular formula of C₂₅H₂₉N₃O₃ and a molecular weight of 419.52 g/mol. It exhibits high solubility in DMSO (≥100 mg/mL), facilitating its use in preclinical studies .

Eigenschaften

Molekularformel

C46H51ClN4O7

Molekulargewicht

807.4 g/mol

IUPAC-Name

tert-butyl 4-[1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]piperidine-2-carbonyl]piperazine-1-carboxylate

InChI

InChI=1S/C46H51ClN4O7/c1-31-35(11-8-12-37(31)34-14-15-40-43(25-34)55-22-21-54-40)30-57-42-26-41(56-29-33-10-7-9-32(23-33)27-48)36(24-38(42)47)28-51-16-6-5-13-39(51)44(52)49-17-19-50(20-18-49)45(53)58-46(2,3)4/h7-12,14-15,23-26,39H,5-6,13,16-22,28-30H2,1-4H3

InChI-Schlüssel

WDPVHZMWFPMLEG-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CN6CCCCC6C(=O)N7CCN(CC7)C(=O)OC(C)(C)C)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(1-(5-chloro-2-((3-cyanobenzyl)oxy)-4-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)benzyl)piperidine-2-carbonyl)piperazine-1-carboxylate typically involves multi-step organic synthesis. Key steps may include:

    Formation of the piperidine and piperazine cores: These can be synthesized through cyclization reactions.

    Introduction of aromatic rings: This can be achieved through Friedel-Crafts alkylation or acylation.

    Functional group modifications: Introduction of chloro, cyano, and other substituents through nucleophilic substitution or electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Use of catalysts: To enhance reaction rates and selectivity.

    Purification techniques: Such as recrystallization, chromatography, and distillation.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 4-(1-(5-chloro-2-((3-cyanobenzyl)oxy)-4-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)benzyl)piperidine-2-carbonyl)piperazine-1-carboxylate: can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions on aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of a primary alcohol group may yield an aldehyde or carboxylic acid.

Wissenschaftliche Forschungsanwendungen

tert-Butyl 4-(1-(5-chloro-2-((3-cyanobenzyl)oxy)-4-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)benzyl)piperidine-2-carbonyl)piperazine-1-carboxylate:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying receptor-ligand interactions.

    Medicine: As a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Industry: In the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of tert-Butyl 4-(1-(5-chloro-2-((3-cyanobenzyl)oxy)-4-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)benzyl)piperidine-2-carbonyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the functional groups and overall structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Structural and Mechanistic Differences

PD-1/PD-L1-IN-12 belongs to a class of synthetic small-molecule inhibitors, distinct from monoclonal antibodies (mAbs) like nivolumab (anti-PD-1) and atezolizumab (anti-PD-L1). Computational studies suggest that small-molecule inhibitors like PD-1/PD-L1-IN-12 may penetrate solid tumors more effectively due to their lower molecular weight compared to mAbs (~150 kDa) .

Table 1: Structural and Functional Comparison

Parameter PD-1/PD-L1-IN-12 Nivolumab (Anti-PD-1) Atezolizumab (Anti-PD-L1)
Molecular Type Small molecule Monoclonal antibody Monoclonal antibody
Molecular Weight (Da) 419.52 ~150,000 ~150,000
Target PD-L1 PD-1 PD-L1
Solubility ≥100 mg/mL in DMSO Aqueous solution Aqueous solution
Binding Affinity (KD) Not reported 3–6 nM (PD-1) 0.4–1.1 nM (PD-L1)
Species Specificity Likely human-specific Human PD-1 Human PD-L1

Values for mAbs are derived from published studies .

Preclinical Efficacy and Binding Kinetics

While PD-1/PD-L1-IN-12 lacks publicly available binding kinetics (e.g., association/dissociation rates), similar compounds like PGG and ellagic acid (EA) have shown PD-L1-binding affinities (KD) ranging from 1.56 to 25 μM, as measured by surface plasmon resonance (SPR) . In contrast, mAbs exhibit nanomolar-range affinity, suggesting that small molecules may require optimized dosing regimens to achieve comparable blockade . Preclinical models highlight that PD-1/PD-L1-IN-12’s small size could enhance tumor penetration, a limitation observed with mAbs in densely structured tumors .

Clinical Efficacy and Biomarker Correlation

Clinical data for PD-1/PD-L1-IN-12 are absent in the provided evidence. However, comparative insights can be drawn from mAbs:

  • Nivolumab: Objective response rates (ORRs) of 18–28% in NSCLC, melanoma, and renal-cell carcinoma (RCC), with responses lasting ≥1 year in 64% of patients .
  • Atezolizumab : ORRs of 6–17% in advanced cancers, with durable disease stabilization in 12–41% of patients at 24 weeks .

PD-L1 expression on tumor cells is a predictive biomarker for mAbs, with response rates of 36% in PD-L1-positive tumors versus 0% in PD-L1-negative tumors for nivolumab . Whether PD-1/PD-L1-IN-12 exhibits similar biomarker dependence remains unstudied but is critical for future trials .

Table 2: Toxicity Comparison in NSCLC

Toxicity Type PD-1 Inhibitors (e.g., Nivolumab) PD-L1 Inhibitors (e.g., Atezolizumab)
Pneumonitis (All Grades) 5% 3%
Grade 3–4 Pneumonitis 2% 1%
Fatigue 16–24% 12–18%

Data derived from systematic reviews .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.